molecular formula C22H17IN2O2S2 B11521879 N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methoxybenzamide

N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methoxybenzamide

Cat. No.: B11521879
M. Wt: 532.4 g/mol
InChI Key: FNOQVDLNDMMBNK-UHFFFAOYSA-N
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Description

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an iodophenyl group, a methoxybenzamide group, and a benzothiazole core. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using an appropriate iodophenyl boronic acid derivative.

    Attachment of the Methoxybenzamide Group: The methoxybenzamide group can be attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the amide group to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in various coupling reactions, such as the Heck or Sonogashira coupling, to form more complex structures.

Scientific Research Applications

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE can be compared with other benzothiazole derivatives, such as:

    2-(4-Methylphenyl)benzothiazole: This compound lacks the iodophenyl and methoxybenzamide groups, resulting in different chemical and biological properties.

    6-Methoxy-2-(4-nitrophenyl)benzothiazole: The presence of a nitrophenyl group instead of an iodophenyl group alters its reactivity and potential biological activities.

    2-(4-Chlorophenyl)benzothiazole: The chlorophenyl group provides different electronic and steric effects compared to the iodophenyl group, influencing its chemical behavior.

The uniqueness of N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H17IN2O2S2

Molecular Weight

532.4 g/mol

IUPAC Name

N-[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H17IN2O2S2/c1-27-19-5-3-2-4-17(19)21(26)24-16-10-11-18-20(12-16)29-22(25-18)28-13-14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,24,26)

InChI Key

FNOQVDLNDMMBNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)I

Origin of Product

United States

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